molecular formula C22H19N3OS B2366665 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 898458-75-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide

Cat. No.: B2366665
CAS No.: 898458-75-8
M. Wt: 373.47
InChI Key: CVJDOEFPSWCOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide is a synthetic benzimidazole-benzamide hybrid compound designed for advanced pharmaceutical and biological research. This structural class is recognized as a privileged scaffold in medicinal chemistry due to its wide range of biological activities and structural similarity to naturally occurring nucleotides, which allows for targeted interactions with cellular components . Preliminary research on closely related analogs indicates significant potential for this compound in investigating new therapeutic avenues. Specifically, similar molecules have demonstrated potent antimicrobial activity against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Salmonella typhi , Klebsiella pneumoniae ), and fungal strains (e.g., Candida albicans , Aspergillus niger ) . The benzimidazole core may oppose purines, potentially inhibiting nucleic acid and protein synthesis within microbial cell walls . Furthermore, structural analogs have shown promising anticancer activity in vitro against human cancer cell lines, such as the HCT116 colorectal carcinoma model, with some compounds exhibiting greater potency than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The incorporation of the 2-(ethylthio) moiety may influence the compound's electronic properties and binding affinity, offering a valuable variable for structure-activity relationship (SAR) studies. This compound is intended for research use only, strictly for in vitro investigations in controlled laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJDOEFPSWCOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine

The benzimidazole nucleus is typically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with aldehydes or ketones. Recent advances employ nanocatalysts to enhance efficiency:

Method A (ZnO-Nanoparticle Catalysis) :

  • Reactants : o-Phenylenediamine (1 eq), substituted benzaldehyde (1 eq)
  • Conditions : ZnO nanoparticles (10 mol%), ethanol, reflux, 4–6 hours.
  • Yield : 85–92%.
  • Mechanism : ZnO facilitates imine formation and subsequent cyclization via Lewis acid activation.

Method B (N,N-Dimethylformamide/Sulfur System) :

  • Reactants : o-Phenylenediamine, aromatic aldehydes
  • Conditions : DMF, sulfur, 120°C, 12 hours.
  • Yield : 70–80%.
  • Limitation : Requires strict anhydrous conditions.

Synthesis of 2-(Ethylthio)benzoic Acid

Alkylation of 2-Mercaptobenzoic Acid

Introducing the ethylthio group involves nucleophilic substitution:

  • Reactants : 2-Mercaptobenzoic acid (1 eq), ethyl iodide (1.2 eq)
  • Base : K₂CO₃ (2 eq) in DMF
  • Conditions : 60°C, 6 hours.
  • Yield : 75–85%.
  • Purification : Recrystallization from ethanol/water.

Amide Bond Formation

Carbodiimide-Mediated Coupling

EDC/HOBt Protocol :

  • Reactants : 2-(1H-Benzo[d]imidazol-2-yl)aniline (1 eq), 2-(ethylthio)benzoic acid (1.2 eq)
  • Coupling Agents : EDC·HCl (1.5 eq), HOBt (1.5 eq)
  • Solvent : Dichloromethane or DMF
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 65–78%.
  • Workup : Aqueous extraction, column chromatography (ethyl acetate/hexane).

Alternative: Acid Chloride Route :

  • Step 1 : Convert 2-(ethylthio)benzoic acid to acid chloride using SOCl₂.
  • Step 2 : React with 2-(1H-benzo[d]imidazol-2-yl)aniline in THF with Et₃N.
  • Yield : 60–70%.

Comparative Analysis of Methodologies

Step Method Catalyst/Conditions Yield (%) Advantages Limitations
Benzimidazole Formation ZnO-NP catalysis Ethanol, reflux 85–92 Eco-friendly, high yield Requires nanoparticle synthesis
Ethylthio Introduction Alkylation K₂CO₃, DMF 75–85 Scalable, simple Excess alkylating agent needed
Amide Coupling EDC/HOBt DCM, rt 65–78 Mild conditions, minimal racemization Cost of coupling reagents

Challenges and Optimization Strategies

Regioselectivity in Benzimidazole Formation

  • Issue : Competing quinoxaline byproducts under oxidative conditions.
  • Solution : Use sulfur in DMF to favor benzimidazole over quinoxaline.

Purification of Hydrophobic Intermediates

  • Problem : Low solubility of 2-(ethylthio)benzamide derivatives.
  • Resolution : Employ mixed-solvent systems (e.g., THF/water) for recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide depends on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br in W21) increase polarity and may enhance target binding but reduce solubility .
  • Hydroxyl groups (Compound 14) elevate melting points due to hydrogen-bonding networks but may limit bioavailability due to high crystallinity .
  • Sulfur-containing groups (ethylthio, thioacetamide) balance lipophilicity and reactivity, as seen in the target compound and derivatives like 5d .

Antimicrobial Activity

  • Target Compound: Limited explicit data, but analogs like W21 (3-bromophenyl) exhibit strong activity against Staphylococcus aureus (MIC: 12.5 μM) and Candida albicans (MIC: 25 μM) .
  • Compound 5d (): Notable antifungal activity against Aspergillus niger (MIC: 6.25 μg/mL), attributed to sulfonylhydrazone improving membrane disruption .
  • Nitazoxanide () : Broad-spectrum antiparasitic activity (e.g., MIC: 0.5–2 μg/mL for Giardia), linked to nitro-reduction mechanisms .

Anticancer Activity

  • W20 () : Demonstrates moderate activity against HCT116 colorectal cancer cells (IC₅₀: 48 μM), likely due to ethyl-phenyl substitution enhancing DNA intercalation .
  • Benzylidene Derivatives () : Show COX-2 inhibition (docking score: -9.2 kcal/mol), suggesting anti-inflammatory and antiproliferative synergy .

SAR Insights :

  • Halogenation (e.g., Br in W21) improves antimicrobial potency but may reduce selectivity.
  • Sulfur-linked groups (e.g., ethylthio) balance cytotoxicity and solubility, critical for anticancer applications .

Molecular Docking and Mechanistic Studies

  • COX-2 Binding () : Benzylidene derivatives exhibit stronger binding than diclofenac (-8.7 kcal/mol), with hydroxyl groups forming critical hydrogen bonds .
  • Thymidylate Synthase Inhibition () : Benzimidazole-thioacetamide hybrids (e.g., 5c) inhibit microbial folate biosynthesis via TS binding (IC₅₀: 3.8 μM) .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]imidazole moiety linked to a phenyl group and an ethylthio functional group, contributing to its unique pharmacological profile. The molecular formula is C22H19N3OSC_{22}H_{19}N_{3}OS, with a molecular weight of 373.5 g/mol.

PropertyValue
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol
CAS Number898405-87-3

Synthesis

The synthesis of this compound typically follows a multi-step synthetic route involving the reaction of appropriate benzimidazole derivatives with phenyl and ethylthio substituents. Techniques such as thin-layer chromatography (TLC) and spectroscopic methods (IR, NMR) are employed to confirm product formation and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing the benzimidazole structure have shown significant activity against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A study demonstrated that derivatives based on the benzo[d]imidazole core exhibited cytotoxicity against cancer cell lines, with some compounds inducing apoptosis through mechanisms such as cell cycle arrest and inhibition of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including α-glucosidase, which is relevant in diabetes management. In vitro studies have shown non-competitive inhibition characteristics .
  • Binding Affinity : Interaction studies using molecular docking techniques have revealed that the compound binds effectively to target sites on enzymes, suggesting potential for drug development.

Case Studies

  • Anti-Diabetic Activity : A series of benzimidazole derivatives were synthesized and tested for their α-glucosidase inhibitory activity. Compounds derived from this class demonstrated significant hypoglycemic effects in vivo, comparable to standard treatments like acarbose .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Advanced Research Question

  • Substituent engineering : Introducing 4-methoxyphenyl or 2,6-dimethylphenyl groups improves anticancer activity by enhancing target binding (e.g., tubulin inhibition) .
  • Hybrid scaffolds : Combining benzimidazole with thiazole or triazole moieties increases antimicrobial breadth .
  • Solubility modifiers : Adding sulfonyl or methoxy groups balances lipophilicity and aqueous solubility .

How do molecular docking studies inform the design of derivatives targeting specific proteins?

Advanced Research Question
Docking simulations (e.g., AutoDock Vina) predict binding modes to targets like mGluR5 or tubulin. For example:

  • Compound 9c (docking score: -9.2 kcal/mol) showed strong binding to α,β-tubulin via hydrophobic interactions .
  • Chalcone-benzimidazole hybrids exhibited π-π stacking with kinase active sites, correlating with apoptosis induction .

What reaction optimization strategies improve yield and scalability of this compound?

Advanced Research Question

  • Catalyst screening : CBr4 in one-pot reactions reduces steps and increases yield (74% vs. 50% with traditional methods) .
  • Solvent systems : Ethanol/water mixtures facilitate easier purification vs. DMF, which requires column chromatography .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for intermediates .

How do physicochemical properties (e.g., solubility, logP) influence formulation and in vivo testing?

Advanced Research Question

  • logP : Optimal values (2.5–3.5) ensure membrane permeability; derivatives with logP >4 show toxicity .
  • Crystallinity : Recrystallization in methanol improves stability but may reduce dissolution rates .
  • Salt formation : Hydrochloride salts enhance solubility for intravenous administration .

What mechanistic studies are required to elucidate the compound’s mode of action?

Advanced Research Question

  • Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .
  • Target identification : Pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models .
  • Metabolic profiling : LC-MS/MS to identify active metabolites in hepatic microsomes .

How can researchers design derivatives to mitigate toxicity while retaining efficacy?

Advanced Research Question

  • Toxicity screening : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .
  • Prodrug strategies : Esterification of carboxylic groups reduces off-target effects .
  • Selectivity indices : Compounds with SI >10 (e.g., N18: SI = 15.2) prioritize therapeutic windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.